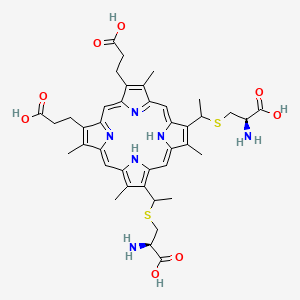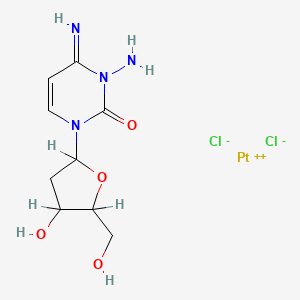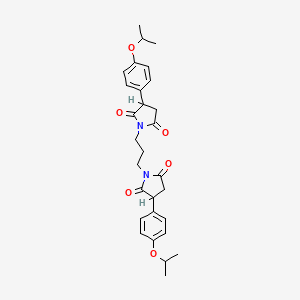
6T52VB0Ard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, particularly in the formation of heme and chlorophyll. Porphyrin C is characterized by its large, conjugated ring structure, which allows it to participate in various chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Porphyrin C involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the porphyrin ring through a series of condensation reactions. One common method involves the reaction of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of Porphyrin C follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps, such as chromatography and crystallization, are employed to isolate the final product .
化学反应分析
Types of Reactions
Porphyrin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can modify the electronic properties of Porphyrin C, making it suitable for use in electronic devices.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups, allowing for the customization of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of derivatives with different functional groups .
科学研究应用
Porphyrin C has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to stabilize different oxidation states.
Biology: Porphyrin C derivatives are studied for their role in biological systems, particularly in the formation of heme and chlorophyll.
Medicine: The compound is investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Porphyrin C is used in the development of sensors and electronic devices due to its unique electronic properties
作用机制
The mechanism of action of Porphyrin C involves its ability to interact with various molecular targets through its conjugated ring structure. This allows it to participate in electron transfer reactions, making it useful in catalysis and electronic applications. In biological systems, Porphyrin C can bind to metal ions, forming complexes that are essential for the function of enzymes and other proteins .
相似化合物的比较
Porphyrin C is unique among porphyrins due to its specific functional groups and electronic properties. Similar compounds include:
Heme: A naturally occurring porphyrin that binds iron and is essential for oxygen transport in blood.
Chlorophyll: A porphyrin that binds magnesium and is crucial for photosynthesis in plants.
Phthalocyanine: A synthetic porphyrin-like compound used in dyes and pigments .
Porphyrin C stands out due to its versatility and the ease with which its properties can be modified through chemical reactions.
属性
CAS 编号 |
479665-99-1 |
|---|---|
分子式 |
C40H48N6O8S2 |
分子量 |
805.0 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[1-[7-[1-[(2R)-2-amino-2-carboxyethyl]sulfanylethyl]-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C40H48N6O8S2/c1-17-23(7-9-35(47)48)31-14-32-24(8-10-36(49)50)18(2)28(44-32)12-33-38(22(6)56-16-26(42)40(53)54)20(4)30(46-33)13-34-37(21(5)55-15-25(41)39(51)52)19(3)29(45-34)11-27(17)43-31/h11-14,21-22,25-26,45-46H,7-10,15-16,41-42H2,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)/t21?,22?,25-,26-/m0/s1 |
InChI 键 |
LSZWIZMWKSTIGI-TZYVOJFLSA-N |
手性 SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SC[C@@H](C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SC[C@@H](C(=O)O)N |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SCC(C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















